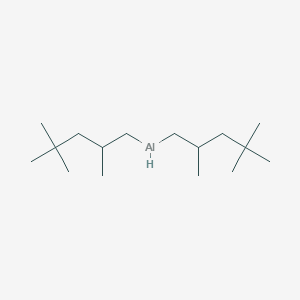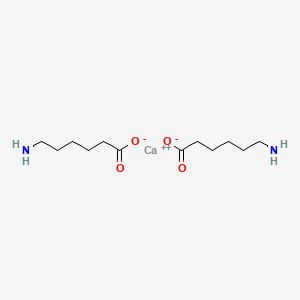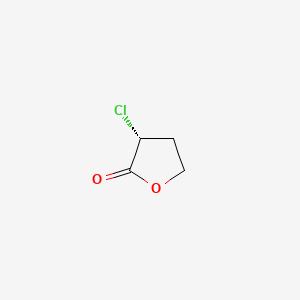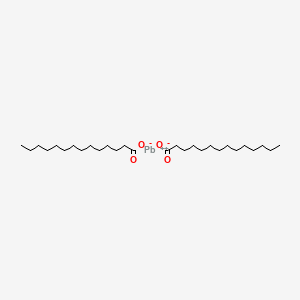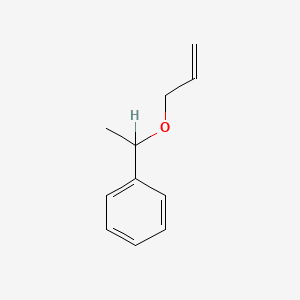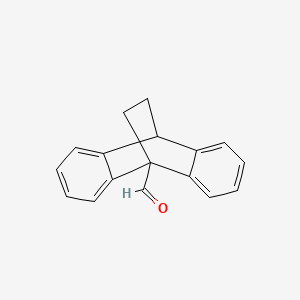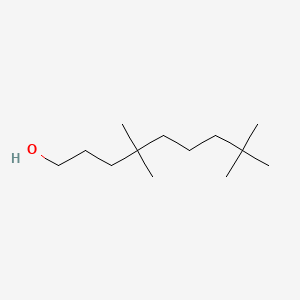
Plumbane, tetrakis(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Plumbane, tetrakis(1-methylpropyl)- typically involves the reaction of lead(IV) chloride with 1-methylpropyl magnesium bromide in an ether solvent. The reaction proceeds under an inert atmosphere to prevent oxidation and is usually carried out at low temperatures to control the reaction rate and yield. The general reaction can be represented as follows:
PbCl4+4C4H9MgBr→Pb(C4H9)4+4MgBrCl
Analyse Des Réactions Chimiques
Plumbane, tetrakis(1-methylpropyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form lead(IV) oxide and other lead-containing byproducts. Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reduction reactions can convert the lead(IV) center to lead(II) or elemental lead. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The 1-methylpropyl groups can be substituted with other alkyl or aryl groups through reactions with organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields lead(IV) oxide and 1-methylpropyl alcohol.
Applications De Recherche Scientifique
Plumbane, tetrakis(1-methylpropyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and as a reagent in organic synthesis.
Biology: Research into the biological effects of organolead compounds often uses Plumbane, tetrakis(1-methylpropyl)- as a model compound to study lead toxicity and its biochemical interactions.
Medicine: While not directly used in medicine, studies on this compound contribute to understanding lead poisoning and developing treatments for lead exposure.
Industry: Its applications in industry are limited due to the toxicity of lead compounds, but it is sometimes used in specialized chemical processes.
Mécanisme D'action
The mechanism by which Plumbane, tetrakis(1-methylpropyl)- exerts its effects is primarily through its interaction with biological molecules. Lead ions can bind to sulfhydryl groups in proteins, disrupting their function. This compound can also interfere with calcium-dependent processes by mimicking calcium ions, leading to various toxic effects.
Comparaison Avec Des Composés Similaires
Plumbane, tetrakis(1-methylpropyl)- can be compared to other organolead compounds such as tetraethyllead and tetramethyllead. While all these compounds share similar toxicological profiles due to the presence of lead, Plumbane, tetrakis(1-methylpropyl)- is unique in its specific alkyl group substitutions, which can influence its reactivity and applications.
Similar Compounds
- Tetraethyllead (Pb(C2H5)4)
- Tetramethyllead (Pb(CH3)4)
- Tetrabutyllead (Pb(C4H9)4)
These compounds differ in their alkyl group substitutions, which can affect their physical properties and reactivity.
Propriétés
Numéro CAS |
65151-08-8 |
|---|---|
Formule moléculaire |
C16H36Pb |
Poids moléculaire |
435 g/mol |
Nom IUPAC |
tetra(butan-2-yl)plumbane |
InChI |
InChI=1S/4C4H9.Pb/c4*1-3-4-2;/h4*3H,4H2,1-2H3; |
Clé InChI |
SUADNXIDWOGBDM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Pb](C(C)CC)(C(C)CC)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
